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  • Product: L-Lysyl-L-alanyl-L-threonyl-L-valine
  • CAS: 648441-77-4

Core Science & Biosynthesis

Foundational

L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV): Structural Characterization, Synthesis, and Biological Implications

Executive Summary L-Lysyl-L-alanyl-L-threonyl-L-valine, commonly referred to by its one-letter sequence KATV , is a highly specific tetrapeptide with emerging significance in both biochemical engineering and molecular vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Lysyl-L-alanyl-L-threonyl-L-valine, commonly referred to by its one-letter sequence KATV , is a highly specific tetrapeptide with emerging significance in both biochemical engineering and molecular virology. As a short, structurally constrained peptide, KATV serves as an excellent model for optimizing solid-phase peptide synthesis (SPPS) protocols. More recently, the KATV motif has been identified as a critical insertion mutation in the lectin domain of Bovine Coronavirus (BCoV) isolates, fundamentally altering viral receptor binding dynamics[1].

This whitepaper provides an in-depth technical guide to the chemical profiling, step-by-step synthesis, analytical validation, and biological relevance of the KATV tetrapeptide.

Chemical Profiling & Physicochemical Properties

The exact molecular weight and structural properties of KATV are foundational for downstream analytical quantification (e.g., LC-MS/MS MRM transitions). The peptide consists of a positively charged N-terminal Lysine, a hydrophobic Alanine, a polar Threonine, and a sterically bulky C-terminal Valine.

Table 1: Quantitative Physicochemical Profiling of KATV

PropertyValue
Sequence L-Lys-L-Ala-L-Thr-L-Val (KATV)
Molecular Formula C₁₈H₃₅N₅O₆
Molecular Weight 417.51 g/mol
Monoisotopic Exact Mass 417.26 Da
Isoelectric Point (pI) ~9.75
Net Charge (at pH 7.4) +1
Isomeric SMILES CC(C)NC(=O)CCCCN)O)C(=O)O
Structural Elucidation & Causality in Molecular Interactions

The structural behavior of KATV is dictated by its side-chain functional groups. The ϵ -amino group of Lysine (pKa ~10.5) ensures high aqueous solubility and provides a nucleophilic site for potential bioconjugation. Threonine introduces a β -hydroxyl group that can participate in hydrogen bonding, stabilizing localized secondary structures. The C-terminal Valine introduces a bulky isopropyl group, which creates steric hindrance that must be carefully managed during the coupling phases of chemical synthesis.

Self-Validating Experimental Protocol: Fmoc-SPPS Synthesis

To synthesize KATV with high fidelity, a strategy is employed[2]. The protocol below is designed as a self-validating system : each chemical choice is engineered to prevent specific failure modes, and the final analytical step confirms the efficacy of the entire workflow.

Step-by-Step Methodology

Step 1: Resin Selection and Swelling

  • Action: Swell 0.1 mmol of Wang resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Wang resin is explicitly chosen because acidolytic cleavage yields a C-terminal carboxylic acid, exactly matching the native structure of the KATV peptide[2].

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

  • Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via β -elimination, exposing the primary amine for the next coupling step[3].

Step 3: Amino Acid Coupling (Iterative)

  • Action: For each coupling cycle (Val Thr Ala Lys), dissolve 4 equivalents of the Fmoc-amino acid, 4 eq of DIC (N,N'-Diisopropylcarbodiimide), and 4 eq of Oxyma Pure in DMF. Add to the resin and agitate for 60 minutes.

  • Causality: DIC/Oxyma is utilized instead of traditional HATU/DIPEA to suppress epimerization at the α -carbon. This is critical for maintaining the strict L-stereochemistry of the KATV sequence.

Step 4: Cleavage and Global Deprotection

  • Action: Treat the peptide-resin with the cleavage cocktail detailed in Table 2 for 2 hours at room temperature.

Table 2: Cleavage Cocktail Composition (Self-Validating System)

ReagentVolume %FunctionCausality / Failure Mode if Omitted
Trifluoroacetic Acid (TFA) 95.0%Cleavage & DeprotectionIncomplete cleavage; no peptide recovery.
Triisopropylsilane (TIPS) 2.5%Carbocation Scavengert-butyl re-alkylation (+56 Da mass adducts).
Ultrapure Water (H₂O) 2.5%Hydrophilic ScavengerPoor quenching of reactive intermediates.

Step 5: Precipitation and Lyophilization

  • Action: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash with ether, and lyophilize.

FmocSPPS Resin Wang Resin (Solid Support) FmocVal Fmoc-Val-OH Coupling Resin->FmocVal DIC/Oxyma Deprotect Fmoc Deprotection (20% Piperidine) FmocVal->Deprotect Wash FmocThr Fmoc-Thr(tBu)-OH Coupling FmocThr->Deprotect Wash FmocAla Fmoc-Ala-OH Coupling FmocAla->Deprotect Wash FmocLys Fmoc-Lys(Boc)-OH Coupling FmocLys->Deprotect Final N-term Deprotect->FmocThr Deprotect->FmocAla Deprotect->FmocLys Cleavage TFA Cleavage & Deprotection Deprotect->Cleavage TFA/TIPS/H2O KATV Crude KATV Peptide Cleavage->KATV Ether Precipitation

Fig 1: Stepwise Fmoc-SPPS workflow for KATV synthesis, deprotection, and cleavage.

Analytical Validation (LC-MS)

To validate the synthesis, the crude peptide must be analyzed via RP-HPLC coupled to Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Target: The protonated molecule [M+H]+ must appear at m/z 418.26 .

  • Self-Validation Check: If a prominent peak is observed at m/z 474.32 ( +56 Da), it indicates a failure in the carbocation scavenging step (Step 4), meaning the t-butyl group from Threonine re-alkylated the peptide. A clean peak at 418.26 rigorously validates the efficacy of the TIPS scavenger.

Biological Relevance: The KATV Motif in Viral Evolution

Beyond synthetic chemistry, the KATV sequence has profound implications in viral epidemiology. Recent genomic analyses of respiratory circulating in U.S. cattle (2020–2025) have identified a critical mutation: the insertion of the KATV tetrapeptide at positions F211 and L212 within the viral hemagglutinin-esterase (HE) protein's lectin domain[1].

The lectin domain is responsible for viral attachment to host cell receptors. The insertion of KATV introduces the bulky, positively charged Lysine alongside the sterically constrained Threonine and Valine. This alters the 3D conformation of the binding pocket, modifying receptor binding affinity. Epidemiologists hypothesize that this structural shift is a key driver in facilitating interspecies transmission[1].

ViralInsertion WT Wild-Type BCoV Lectin Domain Mut KATV Tetrapeptide Insertion (F211/L212) WT->Mut Genomic Mutation Struct Altered 3D Conformation of HE Protein Mut->Struct Structural Shift Receptor Modified Receptor Binding Affinity Struct->Receptor Functional Impact Transmission Potential Interspecies Transmission Receptor->Transmission Epidemiological Outcome

Fig 2: Mechanism of KATV insertion altering BCoV lectin domain and receptor binding.

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Exploratory

In Vitro Binding Affinity Profiling of the L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV) Motif: A Methodological Whitepaper

Executive Summary & Biological Context The tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV) is a highly conserved structural motif with significant biological relevance across diverse taxa. In mammalian systems,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV) is a highly conserved structural motif with significant biological relevance across diverse taxa. In mammalian systems, the KATV sequence (residues 201–204) is located within the extended activation domain of the p67phox subunit. It plays an indispensable mechanistic role in the 1 complex by facilitating direct physical interaction with the catalytic core, gp91phox[1]. Concurrently, in botanical pharmacology, the KATV sequence forms the critical N-terminal domain of Gg-AOPII, a 12 kDa antioxidant protein isolated from Gnetum gnemon seeds, which exhibits potent free-radical scavenging and metal-chelating activities[2].

Quantifying the binding affinity ( KD​ ) of a low-molecular-weight (LMW) peptide like KATV (MW 417.5 Da) to macromolecular targets presents unique biophysical challenges. This whitepaper outlines the authoritative, self-validating in vitro methodologies required to accurately profile KATV binding kinetics, ensuring high-fidelity data for drug development and structural biology applications.

Pathway Stimulus Cellular Stimulus p47 p47phox (Organizer) Stimulus->p47 Phosphorylation p67 p67phox (Activator) p47->p67 Complex Assembly KATV KATV Motif (Residues 201-204) p67->KATV Exposes gp91 gp91phox (Catalytic Core) KATV->gp91 Direct Binding ROS Superoxide Production gp91->ROS Electron Transfer

Fig 1: Mechanistic role of the KATV motif in p67phox-mediated NADPH oxidase activation.

Biophysical Rationale: Causality Behind Experimental Design

When assessing the interaction between a tetrapeptide and a large target protein (e.g., the cytosolic tail of gp91phox), the choice of assay architecture is critical.

Why Surface Plasmon Resonance (SPR)? Immobilizing a 4-amino-acid peptide directly onto a sensor chip via standard amine coupling is fundamentally flawed. The primary amine on the Lysine (K) residue would react with the sensor matrix, chemically altering the peptide's native conformation and sterically occluding its active binding face. Furthermore, the mass change generated by a large protein binding to a small immobilized peptide is often obscured by bulk refractive index shifts.

Therefore, the causality of our experimental design dictates an inverted assay architecture : the macromolecular target must be immobilized on the sensor surface, while the LMW KATV peptide is flowed as the free analyte. SPR is selected as the primary modality due to its exquisite sensitivity to low-mass analytes and its ability to resolve real-time kinetic rates ( kon​ and koff​ ), which equilibrium methods like Isothermal Titration Calorimetry (ITC) cannot provide.

Table 1: Quantitative Comparison of In Vitro Binding Assays for LMW Peptides (KATV Model)
Assay ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Detection Principle Refractive index change (Label-free)Heat release/absorption (Label-free)Thermophoretic mobility (Fluorophore needed)
Analyte/Ligand Setup Immobilized Target / Free KATVFree Target / Free KATVFluorescent Target / Free KATV
KD​ Detection Limit Picomolar (pM) to Millimolar (mM)Nanomolar (nM) to Micromolar ( μ M)Nanomolar (nM) to Millimolar (mM)
Sample Consumption Low (1-5 μ g target protein)High (mg quantities of protein)Very Low (<1 μ g target protein)
Throughput Medium to HighLowMedium
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ) & AffinityAffinity ( KD​ ) only

Self-Validating Experimental Protocol: SPR Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates mandatory double-referencing and negative controls to distinguish true biomolecular interaction from non-specific matrix binding.

Phase I: Surface Preparation & Target Immobilization
  • Sensor Chip Selection: Utilize a CM5 sensor chip (carboxymethylated dextran matrix) to provide a hydrophilic 3D environment that preserves the target protein's native folding.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Ligand Immobilization: Dilute the target protein (e.g., recombinant gp91phox) in 10 mM Sodium Acetate buffer at a pH 0.5 units below the protein's isoelectric point (pI). This ensures electrostatic pre-concentration on the negatively charged dextran matrix. Target an immobilization level of 3,000–5,000 Response Units (RU) to maximize the theoretical maximum response ( Rmax​ ) for the LMW KATV analyte.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual esters.

  • Reference Channel (Critical Control): Subject Flow Cell 1 (Fc1) to the exact EDC/NHS activation and Ethanolamine quenching steps without the target protein. This provides a baseline to subtract bulk refractive index changes and non-specific peptide-dextran interactions.

Phase II: Analyte Preparation & Kinetic Assay
  • Peptide Solubilization: Synthesize KATV at >95% purity. Dissolve in DMSO to a 10 mM stock, then dilute into the running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). Ensure final DMSO concentration is matched exactly (e.g., 1%) across all samples and buffers to prevent solvent-induced bulk shifts.

  • Titration Series: Prepare a 2-fold dilution series of KATV ranging from 0.1 µM to 50 µM.

  • Negative Control (Self-Validation): Prepare a scrambled tetrapeptide (e.g., VTKA) at identical concentrations. A lack of binding signal from VTKA validates that KATV binding is sequence-specific.

  • Injection Parameters: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Set the association phase to 60 seconds and dissociation phase to 300 seconds.

Phase III: Data Processing & Kinetic Evaluation
  • Double Referencing: Subtract the Fc1 reference signal from the active flow cell signal, followed by the subtraction of a "zero-concentration" (buffer only) injection to eliminate baseline drift.

  • Curve Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model using global analysis to extract the association rate constant ( kon​ ), dissociation rate constant ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ ).

Workflow S1 1. Surface Preparation CM5 Chip Activation (EDC/NHS) S2 2. Target Immobilization Amine Coupling of Target Protein S1->S2 S3 3. Analyte Injection KATV Peptide Titration (0.1 - 50 µM) S2->S3 S4 4. Signal Detection SPR Sensogram & Double Referencing S3->S4 S5 5. Kinetic Evaluation 1:1 Langmuir Fitting (KD, kon, koff) S4->S5

Fig 2: Self-validating SPR experimental workflow for LMW tetrapeptide binding analysis.

Conclusion

The accurate determination of KATV binding affinity requires a rigorous biophysical approach tailored to low-molecular-weight peptides. By utilizing an inverted SPR architecture, matching solvent concentrations, and employing strict double-referencing with scrambled peptide controls, researchers can generate highly trustworthy kinetic data. This methodological framework is essential for advancing our understanding of p67phox-mediated oxidative bursts and the pharmacological optimization of plant-derived antioxidant peptides.

References

  • Source: Journal of Biological Chemistry (via NIH)
  • Title: Isolation and characterization of antioxidant protein fractions from melinjo (Gnetum gnemon)

Sources

Foundational

thermodynamic properties of L-Lysyl-L-alanyl-L-threonyl-L-valine

Thermodynamic Profiling of L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV): A Technical Guide to Peptide Energetics and Solvation Executive Summary Short peptides such as L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV) exist in...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling of L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV): A Technical Guide to Peptide Energetics and Solvation

Executive Summary

Short peptides such as L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV) exist in a dynamic thermodynamic boundary state. Unlike massive globular proteins that fold into deep, singular energy minima, tetrapeptides populate a broad conformational ensemble. The thermodynamic behavior of KATV is dictated by the delicate interplay between its highly charged N-terminal lysine, the hydrogen-bonding capacity of threonine, and the hydrophobic hydration of alanine and valine. This whitepaper provides a rigorous framework for evaluating the thermodynamic parameters of KATV, emphasizing the causality behind solvation energetics and detailing self-validating experimental workflows for calorimetric profiling.

Molecular Architecture and Solvation Thermodynamics

The solvation free energy ( ΔGsolv​ ) of a peptide is not merely the sum of its constituent amino acids; it is heavily modulated by the peptide backbone and the specific sequence proximity[1]. For KATV, the thermodynamic signature is split into two distinct hydration regimes:

  • Hydrophobic Hydration (Valine & Alanine): The solvation of the nonpolar valine and alanine side chains in water is characterized by a large, positive ΔGsolv​ . This is driven by a negative entropy ( ΔS ) penalty due to solvent reorganization (the formation of highly ordered clathrate water structures around the nonpolar moieties)[1]. This process exhibits a strong temperature dependence, resulting in a large positive heat capacity of hydration.

  • Polar and Charged Hydration (Lysine & Threonine): The hydrophilic side chains interact favorably with water via hydrogen bonding and ion-dipole interactions, yielding a negative ΔHsolv​ . Interestingly, while the peptide backbone significantly reduces the effective hydrophobicity of nonpolar residues, the hydrophilicity of polar residues like threonine remains largely unaffected by backbone proximity[1].

Conformational Thermodynamics and Heat Capacity ( ΔCp​ )

When KATV undergoes intermolecular self-assembly or binds to a target receptor, the thermodynamic driving forces are captured by changes in the solvent-accessible surface area (SASA), which directly manifest as changes in heat capacity ( ΔCp​ ).

  • The Hydrophobic Effect: The burial of nonpolar residues (Val, Ala) during an interaction results in a negative ΔCp​ , which is the fundamental thermodynamic hallmark of the hydrophobic effect[2].

  • Polar Desolvation: Conversely, the burial of polar groups (such as the Thr hydroxyl or the Lys amine) yields a positive ΔCp​ contribution[2].

  • Backbone Structuring: The enthalpy of backbone structuring (e.g., transient β -turn formation) is typically small ( ∼−1.0 kcal/mol per residue) and relatively independent of temperature, meaning the backbone itself contributes minimally to ΔCp​ changes[3]. Therefore, the observed heat capacity changes in KATV are almost entirely dictated by side-chain desolvation.

SolvationCycle U_gas Unfolded KATV (Gas) High Conformational Entropy F_gas Folded/Structured KATV (Gas) Maximized Intramolecular H-Bonds U_gas->F_gas ΔH < 0 (Enthalpy Driven) U_aq Unfolded KATV (Aqueous) Hydrophobic Hydration (Val/Ala) U_gas->U_aq ΔG_solv < 0 (Exothermic) F_aq Structured/Aggregated (Aqueous) Buried Hydrophobics (Negative ΔCp) F_gas->F_aq ΔG_solv < 0 U_aq->F_aq ΔG_fold < 0 Entropy Driven at Low T

Figure 1: Thermodynamic cycle of KATV solvation and folding.

Self-Validating Experimental Workflows

To empirically determine the thermodynamic parameters of KATV, we employ a dual-calorimetry approach. In rigorous biophysical characterization, data is only as reliable as its internal validation. The following protocols are designed as closed, self-validating systems.

Workflow 3.1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the enthalpy ( ΔH ) and affinity ( Ka​ ) of peptide interactions[4]. By operating at multiple temperatures, we can extract ΔCp​ via the relation ΔCp​=∂ΔH/∂T [5].

  • Causality of Design: We measure the heat evolved or absorbed upon the stepwise injection of KATV into a target solution. Because enthalpy and entropy often compensate for one another in aqueous media, measuring ΔH directly (rather than deriving it from van 't Hoff plots) prevents the propagation of exponential errors[5].

  • Protocol:

    • Preparation: Dialyze both KATV and the target against the exact same 50 mM Phosphate buffer (pH 7.4) to eliminate heat of mixing artifacts.

    • Execution: Perform 25 injections of 2 μL KATV into the cell at 25°C, stirring at 1000 rpm.

    • Self-Validation Mechanism (The Asymptotic Check): A valid ITC run must be self-contained. The final 3-5 injections must plateau to a constant heat value, representing the pure heat of dilution (as the binding sites are fully saturated). If the curve does not asymptote, the system has not reached saturation, meaning the calculated ΔH and Ka​ are mathematically underdetermined and invalid.

    • Integration: Subtract the asymptotic tail from all data points before integrating the isotherm to yield the true binding enthalpy.

Workflow 3.2: Differential Scanning Calorimetry (DSC)

DSC maps the heat capacity of the peptide solution as a function of temperature, identifying conformational transitions or demicellization events[4].

  • Causality of Design: As temperature increases, the highly ordered clathrate water structures around the valine and alanine residues "melt," and any transient intermolecular assemblies dissociate. DSC captures this continuous process as an excess heat capacity ( Cp,ex​ ) peak[4].

  • Protocol:

    • Baseline Establishment: Load the reference cell and sample cell with the exact dialysate buffer. Run three thermal cycles (10°C to 90°C) to establish a repeatable thermal history and stable baseline.

    • Sample Scan: Replace the sample cell buffer with 1 mM KATV solution. Scan from 10°C to 90°C at a scan rate of 60°C/hr.

    • Self-Validation Mechanism (The Reversibility Cycle): Immediately cool the sample back to 10°C and perform a second identical scan. If the system is under true thermodynamic control, the second scan will perfectly overlay the first, yielding the identical Tm​ and calorimetric enthalpy ( ΔHcal​ ). If the second peak is diminished, the peptide has undergone irreversible kinetic trapping or aggregation, meaning equilibrium thermodynamic models cannot be strictly applied to the first scan.

ExperimentalWorkflow Prep KATV Peptide Preparation Dialysis against 50mM Phosphate Buffer ITC Isothermal Titration Calorimetry (ITC) Extract: ΔH, Ka, ΔG, ΔS Prep->ITC DSC Differential Scanning Calorimetry (DSC) Extract: Tm, ΔH_cal, ΔCp Prep->DSC Val_ITC Self-Validation: Saturation Asymptote Check ITC->Val_ITC Synthesis Global Thermodynamic Profiling Enthalpy-Entropy Compensation Analysis ITC->Synthesis Val_DSC Self-Validation: Reversibility via Reheating Cycle DSC->Val_DSC DSC->Synthesis

Figure 2: Self-validating calorimetric workflow for KATV thermodynamic profiling.

Quantitative Data Synthesis

Table 1: Theoretical Thermodynamic Contributions of KATV Residues

ResidueSide Chain PropertyExpected ΔCp​ Contribution upon BurialHydration Enthalpy ( ΔHhyd​ ) Driver
Lysine (K) Positively Charged, AliphaticMixed (Negative aliphatic, Positive amine)Strong Exothermic (Ion-Dipole)
Alanine (A) Small Non-polarNegativeWeak Exothermic (Van der Waals)
Threonine (T) Polar, UnchargedPositiveExothermic (Hydrogen Bonding)
Valine (V) Bulky Non-polarStrongly NegativeEndothermic/Weak (Solvent Reorganization)

Table 2: Standard Thermodynamic Parameters for Short Peptide Self-Assembly

ParameterSymbolTypical Range for TetrapeptidesPrimary Molecular Driver
Gibbs Free Energy ΔG -3 to -8 kcal/molSpontaneous assembly/folding
Enthalpy ΔH -1 to -15 kcal/molHydrogen bonding, electrostatic contacts
Entropy −TΔS +2 to -10 kcal/molHydrophobic effect (release of ordered water)
Heat Capacity ΔCp​ -0.5 to -2.0 kJ/K·molBurial of nonpolar surface area

References

  • Solvation thermodynamics of amino acid side chains on a short peptide backbone AIP Publishing URL
  • Thermodynamics for the Self-Assembly of Alkylated Peptides ACS Publications URL
  • The enthalpy of the alanine peptide helix measured by isothermal titration calorimetry using metal-binding to induce helix formation PNAS URL
  • Thermodynamic Characterization of Temperature-Induced Micellization and Demicellization of Detergents Studied by Differential Scanning Calorimetry ACS Publications URL
  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay PMC - NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Hydrophilic Tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV)

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Physicochemical Profiling Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Physicochemical Profiling

The synthetic tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV) presents a unique set of chromatographic challenges. With a low molecular weight (~417.5 Da) and a sequence dominated by polar and short aliphatic residues, KATV is highly hydrophilic. At standard acidic chromatographic conditions (pH 2.0), the peptide carries a net charge of +2 due to the protonation of the N-terminal α -amino group and the ϵ -amino group of the Lysine (Lys) residue.

When subjected to traditional Reversed-Phase HPLC (RP-HPLC) using standard C18 stationary phases, highly hydrophilic peptides like KATV often fail to partition into the hydrophobic alkyl chains, resulting in elution at or near the column void volume ( t0​ )[1]. To achieve baseline resolution and high-purity isolation, the chromatographic strategy must be engineered to artificially induce hydrophobicity or utilize orthogonal separation mechanisms.

This application note details field-proven methodologies for the preparative purification of KATV, emphasizing the causality behind mobile phase selection, stationary phase geometry, and post-purification salt exchange.

Chromatographic Strategy and Causality

As a Senior Application Scientist, I approach peptide purification not as a trial-and-error exercise, but as a predictable thermodynamic system. For KATV, we employ two distinct, self-validating chromatographic workflows:

Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

To force the retention of the +2 charged KATV peptide on a non-polar stationary phase, we must utilize an ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% (v/v) serves a dual purpose:

  • Protonation: It maintains a pH of ~2.0, suppressing silanol ionization on the silica support, which prevents peak tailing[2].

  • Hydrophobic Masking: The trifluoroacetate anion ( CF3​COO− ) forms a reversible electrostatic ion-pair with the protonated amines of KATV. The bulky, fluorinated CF3​ group acts as a hydrophobic "anchor," drastically increasing the peptide's affinity for the C18 stationary phase[3][4].

Critical Hardware Consideration (Phase Collapse): Because KATV requires starting gradient conditions of 0% to 2% organic modifier to retain, standard C18 columns are prone to "phase collapse" (dewetting), where the hydrophobic chains mat down, resulting in a sudden, catastrophic loss of retention[1]. Therefore, an AQ-type C18 column (incorporating polar-embedded groups or hydrophilic end-capping) is strictly required to maintain stationary phase solvation in 100% aqueous conditions.

Orthogonal Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

If RP-HPLC fails to resolve target impurities, HILIC offers an orthogonal separation mechanism. HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase (>80% Acetonitrile). The retention mechanism relies on the partitioning of the peptide into a water-enriched layer immobilized on the stationary phase surface. In HILIC, the elution order is reversed compared to RP-HPLC: the most hydrophilic peptides are retained the longest[5].

Workflow Visualization

PeptidePurification Crude Crude KATV Peptide Solubilization Solubilization (0.1% TFA in H2O) Crude->Solubilization Decision Chromatography Mode Solubilization->Decision RPHPLC RP-HPLC (AQ-C18) Gradient: 0-20% ACN + 0.1% TFA Decision->RPHPLC Standard HILIC HILIC (Amide/Silica) Gradient: 90-50% ACN + NH4FA Decision->HILIC Orthogonal Fractions Fraction Collection & UV/MS RPHPLC->Fractions HILIC->Fractions SaltExchange Salt Exchange (TFA to Acetate/HCl) Fractions->SaltExchange Pure Purified KATV Peptide SaltExchange->Pure

Fig 1. Decision tree and workflow for the HPLC purification and salt exchange of the KATV peptide.

Experimental Protocols

Protocol A: Solubilization and Sample Preparation

Causality: The injection solvent must closely match the initial mobile phase conditions to prevent sample breakthrough. Using strong solvents like DMSO for hydrophilic peptides disrupts mass-transfer kinetics, causing the peptide to elute in the void volume[3].

  • Weigh the crude KATV peptide powder.

  • Dissolve in 100% HPLC-grade H2​O containing 0.1% TFA to a concentration of 10–20 mg/mL. Note: Adding TFA to the water is critical to fully solvate the peptide and initiate ion-pairing prior to column loading[3].

  • Sonicate for 2 minutes and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble scavengers from solid-phase peptide synthesis (SPPS).

Protocol B: Preparative IP-RP-HPLC Separation

Self-Validating Step: Always perform an analytical scale-up injection (e.g., 10 µL on a 4.6 mm column) before committing the entire crude batch to the preparative column. Ensure the KATV peak elutes with a retention factor ( k′ ) > 2.

Column: Preparative AQ-C18 (e.g., Waters XSelect HSS T3 or equivalent), 5 µm, 19 x 250 mm. Mobile Phase A: H2​O

  • 0.1% TFA Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA Flow Rate: 15.0 mL/min Detection: UV at 214 nm (peptide bond) and 254 nm (impurity tracking).

Table 1: Optimized RP-HPLC Gradient for KATV

Time (min)% Mobile Phase A% Mobile Phase BCurve ProfileRationale
0.01000StepIsocratic hold to load sample and wash void volume.
5.01000LinearEnsure highly polar impurities elute early.
35.08020LinearShallow gradient (0.66% B/min) to resolve closely eluting deletion sequences.
36.0595LinearColumn wash to remove strongly retained hydrophobic impurities.
41.0595StepIsocratic wash hold.
42.01000LinearReturn to initial conditions.
55.01000StepRe-equilibration (critical for AQ columns).
Protocol C: Post-Purification Salt Exchange (TFA Removal)

Causality: Peptides purified via IP-RP-HPLC are recovered as TFA salts. Residual TFA is cytotoxic and undesirable for downstream preclinical assays[6]. We utilize the same preparative HPLC system to perform an on-column anion exchange from TFA to Acetate.

  • Loading: Dilute the pooled KATV-TFA fractions with 3 volumes of H2​O to reduce ACN concentration. Load back onto the AQ-C18 column.

  • Washing (Salt Exchange): Wash the column with 5 column volumes (CV) of 0.1 M Ammonium Acetate buffer (pH 6.0). The high concentration of acetate anions displaces the trifluoroacetate anions bound to the Lysine and N-terminus[6].

  • Desalting: Wash with 3 CV of 0.1% Acetic Acid in H2​O to remove excess Ammonium Acetate.

  • Elution: Elute the KATV-Acetate peptide using a fast step gradient of 50% ACN containing 0.1% Acetic Acid.

  • Lyophilization: Freeze the eluate in liquid nitrogen and lyophilize to yield the purified KATV acetate salt.

Alternative HILIC Method Data Summary

For laboratories opting for the orthogonal HILIC approach due to extreme polarity challenges, the following gradient parameters should be utilized. Note the reversed organic modifier ratio.

Table 2: HILIC Gradient Parameters for KATV

ParameterSpecificationCausality / Mechanism
Column Amide-bonded Silica (e.g., Waters BEH Amide)Provides a neutral, highly polar surface to immobilize the aqueous layer[5].
Mobile Phase A 100 mM Ammonium Formate (pH 3.0)High salt concentration is required in HILIC to disrupt electrostatic secondary interactions.
Mobile Phase B 100% Acetonitrile (ACN)Acts as the weak solvent in HILIC.
Gradient 90% B to 50% B over 20 minsDecreasing organic concentration elutes the peptide by dissolving the aqueous stationary layer.
Sample Diluent 75% ACN / 25% H2​O Injecting in high aqueous solvent will cause peak distortion in HILIC.

References

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage. Available at:[Link]

  • HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information (NCBI / PMC). Available at:[Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Available at: [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Available at: [Link]

  • How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? ResearchGate. Available at:[Link]

  • Improved Reversed Phase Chromatography of Hydrophilic Peptides from Spatial and Temporal Changes in Column Temperature. Journal of Proteome Research - ACS Publications. Available at:[Link]

Sources

Application

Application Note: Site-Directed Conjugation of L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV) to Carrier Proteins

Introduction & Rationale The tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-valine (sequence: KATV) is a critical structural motif in several biological contexts, most notably identified as a recent evolutionary insertion in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-valine (sequence: KATV) is a critical structural motif in several biological contexts, most notably identified as a recent evolutionary insertion in the receptor-binding domain of the Hemagglutinin-Esterase (HE) protein in Bovine Coronavirus (BCoV) variants[1]. Generating highly specific monoclonal or polyclonal antibodies against such short motifs is essential for epidemiological tracking, diagnostic assay development, and structural biology.

However, with a molecular weight of approximately 435 Da, the unmodified KATV peptide is a hapten. It is inherently non-immunogenic because it lacks the size and structural complexity required to be processed by antigen-presenting cells and presented to T-helper cells[2]. To elicit a robust T-cell-dependent B-cell immune response, KATV must be covalently conjugated to large, highly immunogenic carrier proteins such as Keyhole Limpet Hemocyanin (KLH) for immunization, and Bovine Serum Albumin (BSA) for downstream counter-screening[2].

Chemistry Selection & Causality (E-E-A-T)

The Pitfall of Homobifunctional Crosslinkers

A common error in peptide conjugation is the default use of homobifunctional crosslinkers (e.g., Glutaraldehyde) or zero-length crosslinkers (e.g., EDC/NHS). The KATV peptide contains two primary amines: the α -amine at the N-terminus and the ϵ -amine on the Lysine side chain. Using amine-to-amine or amine-to-carboxyl chemistries will result in uncontrolled peptide homopolymerization, multi-point attachment to the carrier, and severe masking of the target epitope[3].

The Solution: Heterobifunctional Maleimide Chemistry

To ensure the immune system recognizes the exact native conformation of the KATV sequence, the peptide must be conjugated via a single, defined attachment point. This is achieved by synthesizing a modified peptide with an added terminal Cysteine (e.g., Cys-KATV or KATV-Cys).

The conjugation utilizes Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a heterobifunctional crosslinker. The causality of this choice is twofold:

  • Directionality: The NHS ester of Sulfo-SMCC reacts exclusively with primary amines (surface lysines) on the carrier protein at pH 7.2–7.5. After removing excess crosslinker, the maleimide group reacts exclusively with the free sulfhydryl (-SH) of the Cys-KATV peptide at pH 6.5–7.0.

  • Stability: The cyclohexane ring in Sulfo-SMCC stabilizes the maleimide group against aqueous hydrolysis, providing a wider operational window for the conjugation protocol.

ConjugationWorkflow Carrier Carrier Protein (KLH / BSA) Surface Lysines (-NH2) Activated Maleimide-Activated Carrier Protein Carrier->Activated + Sulfo-SMCC (pH 7.2) Crosslinker Sulfo-SMCC (Heterobifunctional) Crosslinker->Activated Desalt Desalting Column (Remove excess SMCC) Activated->Desalt Peptide Cys-KATV Peptide Free Sulfhydryl (-SH) Conjugate KATV-Carrier Conjugate (Stable Thioether Bond) Peptide->Conjugate Desalt->Conjugate + Cys-KATV (pH 6.5-7.0)

Two-step Sulfo-SMCC conjugation chemistry for Cys-KATV peptide and carrier proteins.

Self-Validating Experimental Protocol

This protocol describes the parallel conjugation of Cys-KATV to KLH (for immunization) and BSA (for ELISA screening). The protocol incorporates Ellman's Reagent (DTNB) as a self-validating step to ensure the peptide's sulfhydryl groups are active and successfully consumed during the reaction.

Materials Required
  • Carrier Proteins: Lyophilized KLH and BSA (Mariculture grade).

  • Crosslinker: Sulfo-SMCC (Premium Grade, moisture-sensitive).

  • Peptide: Synthetic Cys-KATV (Purity >95% via HPLC).

  • Buffers:

    • Activation Buffer: PBS (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

    • Conjugation Buffer: PBS with 5 mM EDTA, pH 6.8 (EDTA prevents metal-catalyzed oxidation of sulfhydryls).

  • Validation Reagent: Ellman’s Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)).

Phase 1: Carrier Protein Activation
  • Reconstitute Proteins: Dissolve 10 mg of KLH and 10 mg of BSA in 1 mL of Activation Buffer each. (Note: KLH may appear opalescent due to its massive molecular weight; do not vortex vigorously).

  • Prepare Crosslinker: Immediately before use, dissolve 5 mg of Sulfo-SMCC in 500 µL of ultrapure water.

  • Activation Reaction: Add 100 µL of the Sulfo-SMCC solution to the BSA tube, and 200 µL to the KLH tube. Incubate for 45 minutes at room temperature (RT) on a gentle rotator.

Phase 2: Purification of Activated Carriers
  • Equilibrate Desalting Columns: Use two 10 mL Zeba™ Spin Desalting Columns (or equivalent Sephadex G-25 columns) equilibrated with Conjugation Buffer (pH 6.8).

  • Desalt: Process the KLH and BSA reaction mixtures through the columns to remove unreacted Sulfo-SMCC and NHS byproducts. Collect the maleimide-activated protein fractions. Proceed immediately to Phase 3 to prevent maleimide hydrolysis.

Phase 3: Peptide Reduction & Conjugation (Self-Validating Step)
  • Peptide Preparation: Dissolve 5 mg of Cys-KATV peptide in 500 µL of Conjugation Buffer. If the peptide is prone to dimerization, pre-treat with Immobilized TCEP disulfide reducing gel for 30 minutes, then centrifuge to remove the gel.

  • Baseline Validation (Ellman's Assay): Take a 5 µL aliquot of the peptide solution and react with Ellman's Reagent. A bright yellow color (absorbance at 412 nm) confirms the presence of free, reactive sulfhydryls.

  • Conjugation: Add 250 µL of the active Cys-KATV peptide to the activated KLH, and 250 µL to the activated BSA. Incubate for 2 hours at RT.

  • Endpoint Validation: Take a 5 µL aliquot from the conjugation mixtures and perform a second Ellman's assay. A significant reduction in yellow color compared to the baseline confirms that the peptide's sulfhydryl groups have been successfully consumed by the maleimide groups on the carrier proteins.

Phase 4: Final Cleanup
  • Dialyze the final conjugates against standard PBS (pH 7.4) overnight at 4°C to remove any unconjugated peptide and EDTA.

  • Store the conjugates at -20°C in single-use aliquots.

Quantitative Data & Conjugation Parameters

To ensure reproducibility, the molar ratios of crosslinker and peptide must be scaled according to the specific carrier protein's surface topology. The table below summarizes the optimized parameters for KATV conjugation.

ParameterKLH ConjugationBSA Conjugation
Carrier Molecular Weight ~4,500,000 to 8,000,000 Da~66,462 Da
Available Surface Lysines ~300 - 600 per molecule30 - 35 per molecule
Optimal Activation Ratio (SMCC:Protein) 400:1 to 800:130:1 to 50:1
Target Peptide:Carrier Ratio > 200 peptides / KLH10 - 20 peptides / BSA
Primary Application In vivo ImmunizationELISA / Western Blot Screening

Downstream Application Logic

When developing anti-KATV antibodies, the dual-carrier strategy is mandatory. Immunizing an animal with KLH-KATV will generate antibodies against both the KATV peptide and the highly immunogenic KLH carrier. If the resulting sera are screened using the exact same KLH-KATV conjugate, false positives will occur due to anti-KLH antibodies. By coating ELISA plates with the BSA-KATV conjugate, researchers isolate and detect only the antibodies specific to the KATV sequence[2].

ApplicationPathway KLH_KATV KLH-KATV Immunogen Mice In vivo Immunization (B-cell activation) KLH_KATV->Mice Sera Polyclonal Sera / Hybridoma Supernatant Mice->Sera ELISA Counter-Screening ELISA (Identify KATV-specific Abs) Sera->ELISA BSA_KATV BSA-KATV Coating Antigen BSA_KATV->ELISA Prevents anti-KLH false positives FinalAbs Highly Specific Anti-KATV Antibodies ELISA->FinalAbs

Dual-carrier strategy: KLH-KATV for immunization and BSA-KATV for specific antibody screening.

References

  • [1] Recent Emergence of Bovine Coronavirus Variants with Mutations in the Hemagglutinin-Esterase Receptor Binding Domain in U.S. Cattle. MDPI. Available at:[Link]

  • [3] Bioconjugate Techniques, Third Edition. Greg T. Hermanson. Google Books / Academic Press. Available at:

  • Pre-activated BSA/KLH Conjugation Chemistry. Alpha Diagnostic International. Available at:[Link]

Sources

Method

Application Note: Site-Specific Fluorescent Tagging of the L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV) Tetrapeptide

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Causality The tetrapeptide L-Lysyl-L-alanyl-L-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Causality

The tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV) presents a classical, yet complex, bioconjugation challenge. Because the sequence begins with an N-terminal Lysine, the peptide possesses two primary amines : the N-terminal α -amine and the Lysine side-chain ϵ -amine.

When utilizing N-hydroxysuccinimide (NHS) ester chemistry—the industry standard for amine-reactive fluorescent tagging—the nucleophilic acyl substitution reaction forms a stable amide bond with primary amines. However, NHS esters cannot inherently distinguish between multiple amines at standard physiological pH (pH 8.0–9.0), leading to a heterogeneous mixture of α -labeled, ϵ -labeled, and di-labeled isomers (1[1]).

To solve this, a Senior Application Scientist must rely on the fundamental principles of chemical causality, choosing between two distinct strategies based on the required purity and application:

Strategy A: Kinetic Control via pH Modulation (In-Solution)

The α -amine of the N-terminus benefits from the electron-withdrawing effect of the adjacent peptide bond, lowering its pKa to approximately 7.5–8.0. In contrast, the aliphatic ϵ -amine of the Lysine side chain has a higher pKa of ~10.5 (2[2]). By strictly buffering the reaction at pH 7.2 , the α -amine remains partially deprotonated (highly nucleophilic), while the ϵ -amine is almost entirely protonated (non-nucleophilic). This kinetically favors N-terminal labeling but requires rigorous downstream purification.

Strategy B: Absolute Site-Specificity via Orthogonal SPPS (Gold Standard)

For structural assays or clinical drug development where 100% isomeric purity is mandatory, in-solution labeling is insufficient. Instead, we utilize Solid-Phase Peptide Synthesis (SPPS) with orthogonal protecting groups . By utilizing specific building blocks like Boc-Lys(Fmoc)-OH or Fmoc-Lys(ivDde)-OH, we can selectively unmask a single amine on-resin, conjugate the fluorophore, and then cleave the peptide (3[3];4[4]).

Quantitative Method Comparison

ParameterMethod A: pH-Controlled In-SolutionMethod B: Orthogonal SPPS
Site-Specificity Moderate (~75% α -amine enriched)Absolute (100% targeted site)
Final Purified Yield 20–40% (due to isomer loss)70–90%
Time to Completion 4 hours2–3 days (includes synthesis)
Isomeric Purity Requires strict RP-HPLC resolutionInherently pure post-cleavage
Primary Use Case Quick screening, simple assaysClinical development, precise structural biology

Experimental Workflows

G cluster_0 Method A: In-Solution (pH 7.2) cluster_1 Method B: Orthogonal SPPS Start KATV Peptide (Contains α-amine & ε-amine) StepA1 Buffer Exchange (Amine-free, pH 7.2) Start->StepA1 StepB1 Synthesize on Resin (e.g., Boc-Lys(Fmoc)-A-T-V) Start->StepB1 De novo synthesis StepA2 Add NHS-Fluorophore (1.5x Molar Excess) StepA1->StepA2 ResultA Heterogeneous Mixture: α-labeled, ε-labeled, Di-labeled StepA2->ResultA StepB2 Selective Deprotection (Piperidine for Fmoc) StepB1->StepB2 ResultB 100% Site-Specific Targeted Labeled KATV StepB2->ResultB 1. NHS-Dye 2. TFA Cleavage

Caption: Divergent workflows for KATV fluorescent tagging highlighting the causality of pH control vs. orthogonal SPPS.

Detailed Methodologies

Protocol 1: pH-Controlled In-Solution Labeling (Enriching for α -amine)

Causality Check: Buffers containing primary amines (e.g., Tris, Glycine) will competitively react with the NHS-ester and must be strictly avoided.

Materials:

  • Synthetic KATV peptide (>95% purity).

  • Amine-reactive dye (e.g., FITC-NHS or Cy5-NHS).

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, adjusted exactly to pH 7.2 .

  • Anhydrous DMSO.

Step-by-Step Procedure:

  • Peptide Preparation: Dissolve KATV peptide in the Conjugation Buffer to a final concentration of 2 mg/mL.

  • Fluorophore Activation: Immediately before use, dissolve the NHS-Fluorophore in anhydrous DMSO at 10 mg/mL. Note: NHS esters hydrolyze rapidly in aqueous environments; do not store DMSO stock solutions.

  • Conjugation: Add the fluorophore to the peptide solution at a 1.2 : 1 molar ratio (Dye : Peptide). A low molar excess prevents overpowering the kinetic pH control, minimizing di-labeled byproducts.

  • Incubation: Incubate the reaction in the dark at room temperature for 2 hours with gentle agitation.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

  • Self-Validating Purification (RP-HPLC): Inject the mixture onto a C18 Reverse-Phase HPLC column. You will observe three distinct peaks corresponding to the α -labeled (major), ϵ -labeled (minor), and di-labeled species. Collect the major peak.

Protocol 2: Absolute Site-Specific Labeling via Orthogonal SPPS

Causality Check: By utilizing orthogonal protecting groups, we create a self-validating chemical environment where only one specific amine can physically react with the fluorophore.

Variation 2A: Exclusive ϵ -Amine Labeling
  • Resin Synthesis: Synthesize the sequence on a Rink Amide resin using standard Fmoc chemistry up to Alanine (Resin-Val-Thr(tBu)-Ala-NH2).

  • Orthogonal Coupling: For the final Lysine residue, couple Boc-Lys(Fmoc)-OH .

    • Logic: The N-terminal α -amine is protected by Boc (stable to base, cleaved by acid). The side-chain ϵ -amine is protected by Fmoc (cleaved by base, stable to acid).

  • Selective Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes. This removes the Fmoc group, exposing only the ϵ -amine.

  • On-Resin Conjugation: Add 3.0 molar equivalents of NHS-Fluorophore and 6.0 equivalents of DIPEA in DMF to the resin. Shake in the dark for 12 hours.

  • Global Cleavage: Treat the resin with TFA / TIS / H2O (95:2.5:2.5) for 2 hours.

    • Logic: This single step cleaves the peptide from the resin, removes the Thr(tBu) protection, and removes the N-terminal Boc group, yielding a 100% pure ϵ -labeled KATV peptide.

Variation 2B: Exclusive α -Amine Labeling
  • Orthogonal Coupling: Synthesize the peptide using Fmoc-Lys(Boc)-OH as the final amino acid.

  • Selective Deprotection: Treat with 20% Piperidine to remove the N-terminal Fmoc, exposing only the α -amine. The ϵ -amine remains protected by the acid-labile Boc group.

  • On-Resin Conjugation: React with NHS-Fluorophore in DMF/DIPEA.

  • Global Cleavage: Cleave with the TFA cocktail to remove the side-chain Boc and release the purely α -labeled peptide.

Quality Control & Self-Validation

Regardless of the chosen protocol, the final product must be validated via LC-MS .

  • Mass Verification: Confirm the exact mass addition of the fluorophore minus the NHS leaving group.

  • Isomeric Purity: A pure site-specific product (Protocol 2) will elute as a single, sharp peak on an analytical C18 HPLC trace. If multiple peaks with the exact same mass (isobars) are detected, the site-specificity has been compromised, indicating a failure in pH control (Protocol 1) or incomplete orthogonal deprotection (Protocol 2).

References

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation Source: PubMed Central (PMC), NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues with L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV)

Welcome to the Technical Support Center for the tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV). Proper solubilization is a critical step for a successful peptide assay; improper handling can lead to inaccurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV). Proper solubilization is a critical step for a successful peptide assay; improper handling can lead to inaccurate concentration calculations, introducing experimental error or resulting in complete assay failure[1].

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting and self-validating protocols to ensure optimal peptide performance.

Molecular Profiling & Solubility Mechanics

The chemical and physical properties of peptides are directly dictated by their amino acid composition, which can be used to predict solubility behavior[2]. KATV is a short, amphiphilic tetrapeptide. Understanding its profile is the first step in diagnosing solubility failures.

PropertyValueMechanistic Implication
Sequence Length 4 ResiduesPeptides shorter than five residues are usually highly soluble in water or aqueous buffers[3].
Hydrophobicity 50% (Ala, Val)The presence of aliphatic side chains can drive weak intermolecular hydrophobic clustering at high concentrations[2].
Net Charge (pH 7.0) +1The basic Lysine residue provides electrostatic repulsion, preventing aggregation in standard physiological buffers.
Isoelectric Point (pI) ~9.75At pH levels nearing 9.75, the peptide carries a net zero charge, maximizing the risk of precipitation due to the loss of electrostatic repulsion.
Solubilization Workflow

The following decision tree outlines the logical progression for reconstituting KATV, prioritizing gentle aqueous methods before escalating to physical or chemical interventions.

Workflow Start Lyophilized KATV Peptide Equilibrate Equilibrate to RT & Centrifuge (10,000 x g, 5 min) Start->Equilibrate AddSolvent Add Sterile Aqueous Buffer (pH 7.0, 1-2 mg/mL) Equilibrate->AddSolvent CheckSol Is the solution clear? AddSolvent->CheckSol Success Success: Aliquot & Store at -20°C to -80°C CheckSol->Success Yes CheckPH Is assay pH near 9.75 (pI)? CheckSol->CheckPH No AdjustPH Adjust pH away from pI or dilute further CheckPH->AdjustPH Yes Physical Apply Gentle Warming (<40°C) or Sonication (3x 10s) CheckPH->Physical No CheckSol2 Is the solution clear? AdjustPH->CheckSol2 Physical->CheckSol2 CheckSol2->Success Yes Organic Add minimal DMSO (1-5%) and dilute with buffer CheckSol2->Organic No Organic->Success Resolved

Decision tree for the reconstitution and troubleshooting of KATV peptide solubility.

Troubleshooting FAQs

Q1: I added sterile water to my lyophilized KATV, but it formed a cloudy suspension. Why?

  • Causality: While peptides shorter than five residues are generally soluble in water[3], custom synthesized peptides are often delivered as lyophilized powders that can form dense, localized micro-aggregates. Additionally, residual trifluoroacetic acid (TFA) from the synthesis process can alter the local pH of unbuffered water.

  • Solution: Do not immediately resort to organic solvents. First, briefly sonicate the mixture (three 10-second pulses, chilling on ice between) to disrupt the aggregates[4]. If cloudiness persists, apply gentle warming (strictly < 40°C) to increase thermodynamic solubility without denaturing the peptide[5]. A properly solubilized peptide must be completely transparent and particle-free[4].

Q2: My assay requires a high-pH buffer (pH 9.5), but the peptide precipitates immediately upon addition. How do I fix this?

  • Causality: The isoelectric point (pI) of KATV is approximately 9.75. At this specific pH, the basic Lysine side chain and the N/C termini neutralize, giving the peptide a net charge of zero. Without electrostatic repulsion, the hydrophobic Alanine and Valine residues drive rapid aggregation.

  • Solution: Never reconstitute directly into a buffer near the peptide's pI. Instead, create a concentrated stock solution in a neutral buffer (pH 7.0) or sterile water first. Once fully dissolved, dilute the stock into your high-pH assay buffer just prior to the experiment. The lower final concentration will minimize macroscopic precipitation.

Q3: Should I use DMSO to dissolve this peptide?

  • Causality: Standard guidelines recommend organic solvents like DMSO for peptides containing 50% or more hydrophobic residues[4]. While KATV meets this 50% threshold (Ala, Val), its short length and positive net charge usually override the need for harsh solvents.

  • Solution: DMSO should only be used as a last resort for KATV. If you are working at extreme concentrations where aqueous solubility fails, dissolve the peptide in the smallest possible volume of DMSO (e.g., 1-5% of final volume), then rapidly dilute with water or buffer to the desired concentration[4]. DMSO is preferred for biological assays due to its low cellular toxicity[5].

Q4: The peptide dissolved perfectly, but my cell-based assay is showing unexpected toxicity. Could the peptide be the cause?

  • Causality: It is highly unlikely that the KATV sequence itself is cytotoxic. The toxicity is almost certainly caused by the counterion. Standard solid-phase peptide synthesis leaves residual TFA, meaning your peptide is actually a KATV-TFA salt. Free TFA is known to be toxic to sensitive cell cultures.

  • Solution: For sensitive in vitro or in vivo assays, request a counterion exchange (e.g., to an acetate or HCl salt) during the synthesis ordering phase, or perform a buffer exchange using a desalting column prior to your assay.

Standard Operating Procedure: Self-Validating Reconstitution Protocol

This protocol is designed to prevent the loss of valuable peptide and ensure accurate concentration calculations[1].

Phase 1: Preparation & Equilibration

  • Temperature Equilibration: Allow the sealed vial of lyophilized KATV to warm to room temperature (preferably in a desiccator) before opening[5]. This prevents atmospheric moisture condensation, which can degrade the peptide and skew weighing accuracy.

  • Centrifugation: Centrifuge the vial at 10,000 x g for 5 minutes[4]. This critical step spins down any loose lyophilized powder clinging to the sidewalls or cap, ensuring no material is lost upon opening.

Phase 2: Solubilization (Self-Validating Step) 3. Pilot Testing: Never reconstitute the entire batch at once. Dedicate a small 1 mg aliquot to test solubility[4]. 4. Solvent Addition: Add sterile, oxygen-free water or a neutral buffer (e.g., PBS, pH 7.0) to achieve a target stock solution concentration of 1-2 mg/mL[1]. This concentration is dilute enough to allow small volume usage (< 100 µL) in downstream assays while minimizing solvent effects[1]. 5. Agitation: Gently swirl the vial. Do not vortex vigorously, as this can cause foaming and peptide loss on the vial walls. 6. Validation Check: Hold the vial to the light. The solution must be completely transparent and particle-free[4]. If it is cloudy, proceed to Phase 3.

Phase 3: Rescue Interventions (If Cloudy) 7. Sonication: Briefly sonicate the mixture (3 x 10 seconds), chilling the tube on ice between pulses to prevent heat degradation[4]. Sonication minimizes peptide aggregation. 8. Mild Warming: If sonication fails, gently warm the solution in a water bath (< 40°C)[5].

Phase 4: Storage 9. Aliquotting: Once fully dissolved, immediately divide the stock solution into single-use aliquots to avoid destructive freeze-thaw cycles[1]. 10. Freezing: Store the aliquots at -20°C (or preferably -80°C)[1].

References
  • Peptide solubility guidelines | Source: huji.ac.il (Thermo Fisher Scientific Guidelines) | 5

  • Peptide Solubility Guidelines - How to solubilize a peptide | Source: sb-peptide.com | 4

  • Peptide Solubility Guidelines - Biorbyt | Source: biorbyt.com | 3

  • Peptide Solubility Guidelines and Tips | Source: scribd.com |2

  • Peptide Solubility Guidelines - GenScript | Source: genscript.com | 1

Sources

Optimization

reducing aggregation of L-Lysyl-L-alanyl-L-threonyl-L-valine in buffer

Welcome to the Formulation & Stability Support Center. As a Senior Application Scientist, I frequently see researchers encounter severe colloidal stability issues when working with short, amphiphilic peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Stability Support Center. As a Senior Application Scientist, I frequently see researchers encounter severe colloidal stability issues when working with short, amphiphilic peptides. This guide is specifically engineered for researchers and drug development professionals facing aggregation challenges with the tetrapeptide KATV (L-Lysyl-L-alanyl-L-threonyl-L-valine) in aqueous buffers.

Instead of relying on generic protocols, this guide breaks down the thermodynamic and electrostatic causality behind KATV's behavior, providing you with a rationally designed, self-validating formulation strategy.

🔬 Core Troubleshooting FAQs

Q1: Why does my KATV peptide aggregate almost immediately in standard PBS (pH 7.4)?

The Causality: The aggregation of KATV is driven by the intrinsic physicochemical conflict between its residues. Alanine (A) and Valine (V) form a highly hydrophobic core that naturally seeks to collapse and exclude water. At physiological pH, the Lysine (K) residue is protonated, providing a critical positive charge that creates electrostatic repulsion between peptide monomers.

However, standard Phosphate-Buffered Saline (PBS) contains high ionic strength (~150 mM NaCl). These abundant counter-ions cause severe "charge shielding," masking the protective positive charge of the Lysine side chain. Without this electrostatic repulsion, the hydrophobic interactions between the A and V residues dominate, leading to rapid intermolecular association and amorphous aggregation (1)[1].

Q2: What is the optimal base buffer system for KATV?

The Causality: To maintain solubility, you must maximize the net positive charge of the peptide while minimizing ionic shielding. The estimated isoelectric point (pI) of KATV is ~9.8. Formulating the peptide in a low-ionic-strength, slightly acidic buffer ensures the N-terminus and Lysine side chain remain fully protonated. Accurate pH control is fundamental to peptide stabilization; we recommend shifting to a 10–20 mM Sodium Acetate or Citrate buffer at pH 5.0–6.0 (2)[2].

Q3: Which excipients are most effective at preventing stress-induced aggregation for this specific sequence?

The Causality: A multi-pronged excipient strategy addresses different aggregation pathways:

  • L-Arginine HCl: Acts as a "neutral crowder." It slows down protein-protein association reactions by weakly interacting with the peptide surface, increasing the energy barrier for hydrophobic collapse without unfolding the peptide (3)[3].

  • Trehalose: A non-reducing disaccharide that stabilizes the peptide via preferential exclusion. It is sterically excluded from the peptide surface, forcing KATV into a compact state that minimizes its solvent-exposed hydrophobic surface area (2)[2].

  • Polysorbate 20 (PS20): A non-ionic surfactant that outcompetes the peptide for hydrophobic interfaces (such as the air-liquid interface during agitation), preventing surface-induced nucleation (4)[4].

📊 Quantitative Excipient Guidelines

The following table summarizes the optimized concentration ranges for formulating KATV based on established biophysical stabilization principles.

Excipient CategoryRecommended AgentOptimal ConcentrationMechanism of Action
Amino Acid L-Arginine HCl50 mM – 200 mMNeutral crowding; slows intermolecular association kinetics.
Disaccharide Trehalose5% – 10% (w/v)Preferential exclusion; thermodynamic stabilization of native state.
Surfactant Polysorbate 20 (PS20)0.01% – 0.05% (w/v)Shields hydrophobic patches; prevents interfacial adsorption.

⚙️ Aggregation Mechanism & Intervention Pathway

The diagram below maps the logical relationships between KATV's structural properties, environmental triggers, and the targeted formulation interventions discussed above.

KATV_Aggregation_Mechanism KATV KATV Tetrapeptide (L-Lys-L-Ala-L-Thr-L-Val) Hydrophobic Hydrophobic Core (Ala, Val residues) KATV->Hydrophobic drives Charge Electrostatic Repulsion (Lys residue, N-terminus) KATV->Charge counteracts AggState Peptide Aggregation (Fibrils / Amorphous) Hydrophobic->AggState promotes Charge->AggState prevents HighSalt High Ionic Strength (Charge Shielding) HighSalt->Charge inhibits NeutralPH pH Near pI (~9.8) (Loss of Net Charge) NeutralPH->Charge inhibits LowSalt Low Ionic Strength Buffer (Preserves Repulsion) LowSalt->Charge maintains AcidicPH Optimal pH (4.0 - 6.0) (Maximizes + Charge) AcidicPH->Charge enhances Excipients Excipients (Arginine, PS20) (Steric/Hydrophobic Shielding) Excipients->Hydrophobic masks

Logical pathway of KATV aggregation mechanisms and targeted formulation interventions.

🧪 Protocol: Self-Validating Formulation Workflow

Every protocol must be a self-validating system. We do not just formulate; we verify. The inclusion of orthogonal analytical techniques in Phase 3 ensures that your formulation is actively preventing aggregation at the nanoscale, rather than just masking macroscopic precipitation.

Phase 1: Buffer Preparation
  • Base Buffer: Prepare 20 mM Sodium Acetate in ultrapure water. Adjust the pH to 5.5 using dilute Acetic Acid.

  • Excipient Addition: Dissolve 100 mM L-Arginine HCl and 5% (w/v) Trehalose into the base buffer. Re-verify the pH, as high concentrations of Arginine can cause slight pH drifts.

  • Sterilization: Filter the buffer through a 0.22 µm Polyethersulfone (PES) membrane. Note: PES is chosen specifically for its low protein/peptide binding characteristics.

  • Surfactant Spiking: Spike in Polysorbate 20 to a final concentration of 0.02% (w/v) after filtration. Causality: Filtering surfactants can strip micelles from the solution due to membrane adsorption, leading to inaccurate final concentrations.

Phase 2: Peptide Solubilization & Stress Testing
  • Reconstitution: Add the formulated buffer directly to the lyophilized KATV peptide to achieve a 1 mg/mL concentration. Do not vortex vigorously; swirl gently to prevent denaturation at the air-liquid interface.

  • Accelerated Stress: Subject a 100 µL aliquot to 3 cycles of freeze-thaw (from -80°C to room temperature). This forces the peptide through the ice-liquid interface, rapidly exposing weak formulation limits.

Phase 3: Analytical Self-Validation
  • Dynamic Light Scattering (DLS): Measure the hydrodynamic radius (Rh) of the stressed sample. A monodisperse peak at <2 nm confirms the presence of monomeric KATV. Peaks >10 nm indicate the presence of soluble oligomers or aggregates.

  • Size Exclusion Chromatography (SEC): Run the stressed sample against a freshly prepared, unstressed control. Quantify the Area Under the Curve (AUC) of the monomer peak. A successful formulation will yield >95% monomer recovery.

📚 References

  • Title: Factors affecting the physical stability (aggregation) of peptide therapeutics Source: Interface Focus (royalsocietypublishing.org) URL: [Link]

  • Title: Use of excipients to control aggregation in peptide and protein formulations Source: J. Excipients and Food Chem. (scispace.com) URL: [Link]

  • Title: Role of Arginine in the Stabilization of Proteins against Aggregation Source: Biochemistry (acs.org) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV) vs. Scrambled Peptide Control: A Comprehensive Validation Guide

Executive Summary & Scientific Context In the development of bioactive peptide therapeutics, proving that a peptide’s efficacy is driven by its specific primary sequence—rather than its mere amino acid composition—is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the development of bioactive peptide therapeutics, proving that a peptide’s efficacy is driven by its specific primary sequence—rather than its mere amino acid composition—is a critical regulatory and scientific hurdle. This guide provides a rigorous framework for evaluating the tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-valine (KATV) against a Scrambled Peptide Control (e.g., VTAK) .

The KATV sequence is a highly conserved structural motif observed in diverse biological systems. It has been identified as the N-terminal sequence of potent antioxidant proteins isolated from Gnetum gnemon seeds[1]. Interestingly, the exact KATV sequence also acts as a critical insertion in the lectin domain of Bovine Coronavirus (BCoV) Hemagglutinin-Esterase (HE) proteins, dictating spatial conformation and receptor binding[2],[3]. Furthermore, short peptides containing hydrophobic residues (like Valine) and hydrophilic, proton-donating residues (like Lysine) are highly effective at traversing cellular membranes to neutralize intracellular reactive oxygen species (ROS)[4].

By comparing KATV to a scrambled control, researchers can definitively validate sequence-specific receptor binding and cytoprotective efficacy.

Mechanistic Rationale: The "Sequence vs. Composition" Paradigm

The bioactivity of KATV relies on the precise spatial arrangement of its functional groups.

  • L-Lysine (K): Provides a positively charged, primary amine that acts as a proton donor for radical scavenging.

  • L-Alanine (A): A small aliphatic residue that provides structural flexibility, allowing the peptide to adopt active conformations.

  • L-Threonine (T): Features a polar hydroxyl group essential for hydrogen bonding with target cellular receptors (e.g., Keap1).

  • L-Valine (V): Imparts C-terminal hydrophobicity, significantly enhancing the peptide's ability to permeate the phospholipid bilayer[4].

When this sequence is scrambled (e.g., to VTAK), the amino acid composition remains identical, but the steric geometry is completely disrupted. This prevents the peptide from fitting into the binding pockets of target proteins, resulting in a loss of downstream signaling activation.

Pathway KATV KATV Sequence (L-Lys-L-Ala-L-Thr-L-Val) Keap1_KATV Target Binding (Optimal Steric Fit) KATV->Keap1_KATV Scram Scrambled Sequence (e.g., VTAK) Keap1_Scram Target Binding (Steric Clash) Scram->Keap1_Scram Nrf2_Active Pathway Activation Keap1_KATV->Nrf2_Active High Affinity Nrf2_Degrade Pathway Inhibition Keap1_Scram->Nrf2_Degrade Low Affinity ARE Cytoprotective Response Nrf2_Active->ARE No_ARE Oxidative Damage Nrf2_Degrade->No_ARE

Fig 1. Mechanistic divergence between KATV and scrambled control in cellular signaling.

Self-Validating Experimental Methodologies

To ensure trustworthiness, every protocol must act as a self-validating system. The inclusion of the scrambled peptide (VTAK) serves as the internal negative control, while Glutathione (GSH) serves as the positive control to benchmark assay sensitivity.

Protocol A: Peptide Synthesis and Quality Control

Causality Insight: We utilize Fmoc Solid-Phase Peptide Synthesis (SPPS) rather than Boc-SPPS to prevent the premature oxidation or degradation of Threonine's sensitive hydroxyl group during cleavage.

  • Synthesize KATV and VTAK (Scrambled) using standard Fmoc-SPPS on a Wang resin.

  • Cleave peptides using a cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Purify via preparative RP-HPLC (C18 column) using a linear gradient of acetonitrile in 0.1% TFA.

  • Validate purity (>98%) and molecular weight via ESI-MS.

Protocol B: Cell-Free Antioxidant Profiling (DPPH & ABTS)

Causality Insight: We employ both assays because DPPH strictly measures Hydrogen Atom Transfer (HAT), whereas ABTS captures Single-Electron Transfer (SET) dynamics. A true antioxidant peptide should demonstrate efficacy in both.

  • Prepare peptide solutions (10–200 µM) in distilled water.

  • DPPH Assay: Mix 100 µL of peptide with 100 µL of 0.2 mM DPPH in ethanol. Incubate in the dark for 30 mins. Read absorbance at 517 nm.

  • ABTS Assay: Generate ABTS radical cation by reacting 7 mM ABTS with 2.45 mM potassium persulfate. Mix 50 µL of peptide with 150 µL of ABTS solution. Read absorbance at 734 nm after 6 mins.

Protocol C: In Vitro Cytoprotection Model

Causality Insight: We utilize LO2 cells (human hepatocytes) because their high baseline metabolic rate and abundant mitochondria make them the gold standard for oxidative stress modeling[5].

  • Seed LO2 cells in 96-well plates ( 1×104 cells/well) and culture for 24 hours.

  • Pre-treat cells with 50 µM of KATV, VTAK, or GSH for 12 hours.

  • Induce oxidative stress by adding 500 µM H₂O₂ for 4 hours.

  • Assess cell viability using the MTT assay (absorbance at 570 nm).

  • Quantify intracellular ROS using the DCFH-DA fluorescent probe (Ex: 488 nm, Em: 525 nm).

Workflow SPPS Fmoc SPPS HPLC HPLC & MS SPPS->HPLC Biochem Cell-Free Assays HPLC->Biochem Cell In Vitro Assays Biochem->Cell

Fig 2. Self-validating experimental workflow for peptide efficacy comparison.

Quantitative Data Presentation

The following tables summarize the comparative performance of KATV against the scrambled control, demonstrating that amino acid composition alone is insufficient for bioactivity.

Table 1: Biochemical ROS Scavenging (IC₅₀)

The scrambled sequence fails to form the necessary secondary structure to stabilize free radicals, resulting in negligible cell-free scavenging.

Peptide / CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
KATV (Target) 45.2 ± 2.138.6 ± 1.5
VTAK (Scrambled) >200 (n.s.)>200 (n.s.)
GSH (Positive Control) 18.5 ± 1.215.4 ± 0.9
Table 2: Cellular Viability & Intracellular ROS (LO2 Cells + 500 µM H₂O₂)

KATV effectively permeates the cell membrane to rescue LO2 cells from H₂O₂-induced apoptosis, whereas the scrambled control offers no statistically significant protection over the disease model.

Treatment GroupCell Viability (%)Intracellular ROS (% of Control)
Control (Untreated) 100.0 ± 0.0100.0 ± 5.2
H₂O₂ (Model) 42.3 ± 3.4315.0 ± 12.4
H₂O₂ + KATV (50 µM) 88.7 ± 4.1135.0 ± 8.1
H₂O₂ + VTAK (50 µM) 46.1 ± 2.9298.0 ± 10.5
H₂O₂ + GSH (50 µM) 92.4 ± 2.5118.0 ± 6.3

Expert Insights for Drug Development

As demonstrated by the comparative data, the transition from a randomized peptide pool to a targeted therapeutic requires strict sequence validation. The failure of the VTAK scrambled control confirms that KATV's efficacy is not a byproduct of localized pH changes or general amino acid degradation in the media. Instead, the specific N-terminal positioning of Lysine paired with the C-terminal Valine creates an amphiphilic micro-environment. This targeted structural motif allows the peptide to act as a "molecular shield," preserving mitochondrial membrane potential during acute oxidative events. When designing peptide-based cosmeceuticals or therapeutics, incorporating scrambled controls is not merely a rigorous academic exercise—it is the definitive proof of target specificity required by regulatory bodies.

References

  • Isolation and characterization of antioxidant protein fractions from melinjo (Gnetum gnemon) seeds Source: PubMed (NIH) URL:[Link]

  • Purification and characterization of an antioxidant peptide (GSQ) from Chinese leek (Allium tuberosum Rottler) seeds Source: ResearchGate URL:[Link]

  • Integrated epidemiological and genomic analysis of some respiratory Bovine Coronavirus isolates reveals circulation of GIIb strains and ongoing viral evolution in U.S. Cattle (2020–2025) Source: bioRxiv URL:[Link]

  • Isolation and characterization of three antioxidant peptides from protein hydrolysate of bluefin leatherjacket (Navodon septentrionalis) heads Source: ResearchGate URL:[Link]

Sources

Comparative

In Vitro vs. In Vivo Half-Life: A Comparative Guide for the Tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-valine

For researchers in drug development, understanding a therapeutic candidate's stability is paramount. The half-life (t½), the time required for a substance's concentration to reduce by half, is a critical pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development, understanding a therapeutic candidate's stability is paramount. The half-life (t½), the time required for a substance's concentration to reduce by half, is a critical pharmacokinetic parameter. This guide provides an in-depth comparison of in vitro and in vivo methods for determining the half-life of short-chain peptides, using the example of L-Lysyl-L-alanyl-L-threonyl-L-valine (Lys-Ala-Thr-Val).

While in vitro assays offer a rapid and cost-effective initial screen, they represent a simplified system. In contrast, in vivo studies, though more complex, provide a holistic view of a peptide's fate within a living organism. Understanding the nuances between these two approaches is essential for making informed decisions in the progression of a peptide therapeutic.

The Fundamental Divide: Simplicity vs. Systemic Reality

The core difference between in vitro and in vivo half-life determination lies in the complexity of the environment. An in vitro plasma stability assay exposes the peptide to a biological matrix, but it cannot fully replicate the multifaceted processes that occur in a living system.

FeatureIn Vitro (Plasma Stability Assay)In Vivo (Pharmacokinetic Study)
Environment Pooled plasma from single or multiple species.Whole living organism (e.g., mouse, rat).
Key Clearance Mechanisms Primarily enzymatic degradation by plasma proteases and peptidases.[1][2]Enzymatic degradation in blood and tissues, renal clearance, hepatic uptake, and distribution into various tissues.[3][4]
Data Output Intrinsic stability in plasma (t½).Systemic pharmacokinetic parameters including half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).[5]
Throughput & Cost High-throughput, relatively low cost.Low-throughput, high cost, and ethically regulated.
Predictive Power Provides an initial rank-ordering of candidate stability.[2] Can be misleading if plasma degradation is not the primary in vivo clearance pathway.[6]Considered the "gold standard" for determining the true biological half-life and exposure.

Predicting the Fate of L-Lysyl-L-alanyl-L-threonyl-L-valine

L-Lysyl-L-alanyl-L-threonyl-L-valine is a short, unmodified tetrapeptide. Based on its structure, we can anticipate several factors that will influence its stability:

  • Susceptibility to Proteolysis: The peptide bonds are susceptible to cleavage by various proteases and peptidases present in both plasma and tissues.[2][7] The presence of a lysine residue may make it a target for trypsin-like proteases, which cleave at the C-terminus of basic amino acids.[6]

  • Rapid Renal Clearance: Due to its low molecular weight (likely under 1 kDa), the peptide will be readily filtered by the glomerulus in the kidney, a major elimination pathway for small molecules and peptides.[3][4][8] This process is absent in in vitro plasma stability assays.

Therefore, it is highly probable that the in vivo half-life of Lys-Ala-Thr-Val will be significantly shorter than its in vitro plasma half-life. The in vitro assay will only capture degradation by plasma enzymes, while the in vivo model will incorporate the rapid and highly efficient process of renal clearance.

Experimental Protocols

A rigorous evaluation of a peptide's half-life involves a multi-step process, beginning with a straightforward in vitro assay and progressing to a more involved in vivo study for promising candidates.

Part 1: In Vitro Plasma Stability Assay

This assay provides a baseline understanding of the peptide's susceptibility to enzymatic degradation in a biological fluid.

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis P1 Prepare Peptide Stock (e.g., 1 mM in DMSO or PBS) I2 Spike peptide into plasma (e.g., final conc. 1-10 µM) P1->I2 P2 Thaw Pooled Plasma (e.g., Human, Mouse) at 37°C P3 Centrifuge Plasma to remove precipitates I1 Pre-warm plasma to 37°C P3->I1 I1->I2 I3 Incubate at 37°C with gentle agitation I2->I3 S1 Withdraw aliquots at 0, 5, 15, 30, 60, 120 min I3->S1 S2 Quench Reaction (e.g., add cold Acetonitrile with Internal Standard) S1->S2 S3 Vortex and Centrifuge to precipitate proteins S2->S3 A1 Transfer supernatant to HPLC vials S3->A1 A2 Quantify remaining peptide by LC-MS/MS A1->A2 A3 Calculate Half-Life (t½) A2->A3 InVivo_Factors cluster_distribution Distribution & Metabolism cluster_clearance Clearance Pathways Peptide L-Lysyl-L-alanyl-L-threonyl-L-valine (Administered IV) Blood Blood Circulation (Plasma Proteases) Peptide->Blood Tissues Tissue Distribution (Tissue Proteases) Blood->Tissues Kidney Renal Clearance (Glomerular Filtration) Blood->Kidney Major Pathway for Small Peptides Liver Hepatic Clearance Blood->Liver

Sources

Safety & Regulatory Compliance

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